N-(3,5-dichlorophenyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-4-10(14)6-11(5-9)16-12(17)8-2-1-3-15-7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNIVPSEQOLUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for N 3,5 Dichlorophenyl Pyridine 3 Carboxamide and Its Analogs
General Synthesis of Pyridine (B92270) Carboxamides
The formation of the amide linkage between a pyridine carboxylic acid and an amine is the cornerstone of synthesizing pyridine carboxamides. Two principal methods are widely employed: direct condensation reactions and a two-step process involving the formation of an acyl chloride followed by amidation.
Condensation Reactions
Direct condensation reactions involve the coupling of a pyridine carboxylic acid, such as nicotinic acid (pyridine-3-carboxylic acid), with an amine in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of coupling agents can be utilized, with the choice often depending on the specific substrates and desired reaction conditions.
Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions. The general scheme for this reaction is presented below:
Table 1: Common Coupling Agents for Pyridine Carboxamide Synthesis
| Coupling Agent | Additive (Optional) | Typical Solvent |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) |
Acyl Chloride Formation and Subsequent Amidation
An alternative and often highly effective method involves the conversion of the pyridine carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pyridine acyl chloride is then reacted with the desired amine to form the corresponding carboxamide. This two-step process is advantageous as acyl chlorides are highly reactive, often leading to high yields of the final product.
The reaction of the acyl chloride with the amine is usually carried out in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid generated during the reaction.
Specific Synthetic Routes for N-(3,5-Dichlorophenyl)pyridine-3-carboxamide
The synthesis of this compound specifically involves the coupling of a pyridine-3-carboxylic acid derivative with 3,5-dichloroaniline (B42879). Both of the general methods described above can be applied.
Route 1: Via Acyl Chloride
A common and efficient route to this compound involves the initial conversion of nicotinic acid to nicotinoyl chloride. This is typically accomplished by reacting nicotinic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The resulting nicotinoyl chloride is then reacted with 3,5-dichloroaniline in an appropriate solvent, such as dichloromethane or tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine to yield the desired product.
Route 2: Using Coupling Agents
Alternatively, this compound can be prepared by the direct coupling of nicotinic acid and 3,5-dichloroaniline using a suitable coupling agent. For instance, reacting nicotinic acid and 3,5-dichloroaniline in the presence of a carbodiimide (B86325) reagent like EDC, along with an activator such as HOBt, in a solvent like DMF, can afford the target compound.
Derivatization Strategies for Structural Modification
To explore structure-activity relationships and develop analogs with tailored properties, derivatization of the this compound scaffold can be undertaken. Modifications can be introduced on either the pyridine ring or the dichlorophenyl moiety.
Functionalization of the Pyridine Ring
The pyridine ring offers several positions for functionalization. Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the ring, although the electron-deficient nature of the pyridine ring can make these reactions challenging. The nitrogen atom in the pyridine ring can also be a site for modification, for example, through N-oxidation or quaternization. Furthermore, existing substituents on the pyridine ring can be chemically transformed to introduce new functional groups. For instance, a methyl group could be oxidized to a carboxylic acid, or a halogen atom could be replaced via nucleophilic substitution or cross-coupling reactions.
Table 2: Potential Pyridine Ring Functionalization Reactions
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Halogenation | N-Halosuccinimide | Halogenated pyridine derivatives |
| Nitration | HNO₃/H₂SO₄ | Nitropyridine derivatives |
| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl- or alkyl-substituted pyridines |
Modifications of the Phenyl Moiety
The 3,5-dichlorophenyl ring can also be a target for structural modification. The chlorine atoms can be substituted through nucleophilic aromatic substitution, although this often requires harsh reaction conditions. More commonly, analogs are synthesized by starting with differently substituted anilines in the initial amide bond formation step. This allows for the introduction of a wide variety of substituents at different positions on the phenyl ring. For example, using anilines with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can lead to a diverse library of analogs.
Table 3: Examples of Substituted Anilines for Analog Synthesis
| Aniline Derivative | Resulting Moiety |
|---|---|
| 3,5-Difluoroaniline | 3,5-Difluorophenyl |
| 3,5-Dimethylaniline | 3,5-Dimethylphenyl |
| 3-Chloro-5-methoxyaniline | 3-Chloro-5-methoxyphenyl |
Diversification at the Carboxamide Linkage
The carboxamide linkage is a key structural feature that can be modified to generate a library of analogs with diverse properties. One common strategy for diversification is the conversion of the amide to a thioamide. This transformation can be achieved using various thionating reagents. For instance, Lawesson's reagent is a well-established reagent for the conversion of amides to thioamides. More recently, other methods have been developed, such as a one-pot, two-step protocol involving the initial conversion of the N-aryl-substituted benzamide (B126) to its corresponding benzimidoyl chloride using thionyl chloride, followed by treatment with a thiating agent like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt. nih.govnih.gov This method offers the advantage of proceeding under mild conditions and often results in high yields of the desired thioamide.
Another approach to diversify the carboxamide linkage involves its complete removal and replacement with a different functional group. For example, the amide can be reduced to a secondary amine, thereby altering the electronic and steric properties of the linker region. While direct reduction of the amide in this compound is not extensively detailed in the literature, general methods for amide reduction, such as the use of strong reducing agents like lithium aluminum hydride, could potentially be applied. However, the chemoselectivity of such a reduction in the presence of two aromatic rings, one of which is a pyridine, would need to be carefully considered.
Furthermore, diversification can be achieved by synthesizing analogs with different substituents on the aryl or pyridine rings, which can indirectly influence the properties of the carboxamide linkage through electronic effects. The synthesis of a variety of pyridine-3-carboxamide (B1143946) analogs has been reported, often involving the coupling of substituted nicotinic acids with different anilines using standard peptide coupling reagents. nih.gov
Chemical Transformations and Functional Group Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three main components: the pyridine ring, the 3,5-dichlorophenyl ring, and the carboxamide linker.
Amide Bond Functionalization
The amide bond itself can be a site for further functionalization. N-alkylation of the amide nitrogen is a potential transformation, though it can be challenging due to the decreased nucleophilicity of the nitrogen atom when attached to an aryl group. Strong bases and suitable alkylating agents would likely be required for this transformation.
Other Selective Chemical Reactions
Selective chemical reactions can be performed on the aromatic rings of this compound while preserving the integrity of the carboxamide bond.
Reactions on the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, electrophilic substitution might occur, likely at the positions meta to the nitrogen atom. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. Given the substitution pattern of this compound, nucleophilic attack would be most likely at the 2- or 6-positions of the pyridine ring, especially if a good leaving group is present at one of these positions in a precursor molecule.
Reactions on the 3,5-Dichlorophenyl Ring: The 3,5-dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms. Any electrophilic substitution would be directed to the positions ortho and para to the amide nitrogen, though the deactivating effect of the chlorine atoms would make such reactions challenging. Nucleophilic aromatic substitution on the dichlorophenyl ring is generally difficult unless activated by strong electron-withdrawing groups in the ortho or para positions to the leaving group, which is not the case in this molecule.
Unusual oxidative dimerization reactions have been observed in related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, leading to the formation of complex polyheterocyclic structures. nih.gov While not directly reported for this compound, this highlights the potential for complex transformations under specific reaction conditions.
Below is a table summarizing the types of chemical transformations discussed:
| Section | Transformation Type | Description | Potential Reagents/Conditions |
| 2.3.3 | Thioamide Formation | Conversion of the carboxamide to a thioamide. | Lawesson's reagent, Thionyl chloride followed by a thiating agent. |
| 2.4.1 | Amide Reduction | Reduction of the carboxamide to a secondary amine. | Strong reducing agents (e.g., LiAlH₄). |
| 2.4.1 | N-Alkylation | Introduction of an alkyl group on the amide nitrogen. | Strong base and an alkyl halide. |
| 2.4.1 | Hydrolysis | Cleavage of the amide bond. | Acidic or basic conditions. |
| 2.4.2 | Electrophilic Substitution (Pyridine) | Substitution on the pyridine ring. | Forcing conditions, likely at C-5. |
| 2.4.2 | Nucleophilic Substitution (Pyridine) | Substitution on the pyridine ring. | Nucleophiles, potentially at C-2 or C-6. |
| 2.4.2 | Electrophilic Substitution (Dichlorophenyl) | Substitution on the dichlorophenyl ring. | Challenging due to deactivation. |
Preclinical Biological Evaluation of N 3,5 Dichlorophenyl Pyridine 3 Carboxamide and Its Derivatives
In Vitro Biological Activities
The in vitro studies of N-(3,5-dichlorophenyl)pyridine-3-carboxamide and its derivatives have centered on determining their intrinsic antimicrobial and antiviral properties. These investigations are crucial in establishing the foundational evidence for their potential therapeutic utility.
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The pyridine (B92270) carboxamide scaffold, a core component of the antitubercular drug isoniazid (B1672263), has been a focal point of medicinal chemistry research. nih.gov
While specific minimum inhibitory concentration (MIC) values for this compound against Mycobacterium tuberculosis strains are not extensively detailed in the reviewed literature, the broader class of pyridine carboxamides has demonstrated notable antimycobacterial potential. For instance, a series of novel pyridine carboxamides, designed by combining fragments from isoniazid and 4-aminosalicylic acid, has yielded compounds with potent in vitro activity against both drug-sensitive and drug-resistant M. tuberculosis H37Rv strains. nih.gov One particular derivative from this series, compound 10c, exhibited significant antimycobacterial efficacy. nih.gov Another study identified a pyridine carboxamide derivative, MMV687254, as a promising hit against M. tuberculosis, with MIC values in the range of 1.56–3.125 μM. nih.gov This compound was also found to be active against various clinical drug-resistant strains. nih.gov Although these findings are for related structures, they underscore the potential of the N-phenylnicotinamide scaffold as a source of new antitubercular agents.
| Compound/Derivative | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyridine Carboxamide Derivatives (General) | H37Rv (drug-sensitive and drug-resistant) | Potent in vitro activity | nih.gov |
| MMV687254 | H37Rv | 1.56–3.125 μM | nih.gov |
| MMV687254 | Clinical drug-resistant strains | 1.56–3.125 μM | nih.gov |
The evaluation of this compound and its derivatives against other mycobacterial species is an area of ongoing investigation. Research into related pyridine carboxamides has indicated a spectrum of activity. For example, the derivative MMV687254 has shown activity against Mycobacterium bovis Bacillus Calmette-Guérin (BCG) with an MIC value of 1.56 μM. nih.gov Studies on other classes of pyridine derivatives have also reported activity against non-tuberculous mycobacteria (NTM) such as Mycobacterium avium and Mycobacterium abscessus. While direct data for this compound is limited, the broader evidence suggests that this chemical class could be a promising avenue for the development of agents with a wider antimycobacterial spectrum.
| Compound/Derivative | Mycobacterial Species | Activity (MIC) | Reference |
|---|---|---|---|
| MMV687254 | Mycobacterium bovis BCG | 1.56 μM | nih.gov |
The quest for broad-spectrum antiviral agents has led to the investigation of various chemical entities, including derivatives of this compound. These compounds have shown promise, particularly against coronaviruses, by targeting host-cell proteases essential for viral entry and replication.
Derivatives of (3,5-dichlorophenyl)pyridine have been identified as potent inhibitors of furin, a host proprotein convertase. nih.govresearchgate.net Furin plays a critical role in the processing of the spike (S) protein of SARS-CoV-2, which is a prerequisite for viral entry into host cells. nih.gov The inhibition of furin by these compounds, therefore, represents a viable strategy for antiviral intervention. nih.gov
A study characterizing the binding mechanism of this inhibitor class determined the half-maximal inhibitory concentrations (IC50) for several derivatives against furin. The inhibitory activity was assessed using substrates derived from both transforming growth factor beta (TGFβ) and the SARS-CoV-2 S protein. The results demonstrated nanomolar potency for several of the tested compounds. nih.gov
| Compound | Substrate | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 1 | TGFβ-derived | 2.3 | nih.gov |
| Compound 1 | S-protein-derived | 1.1 | nih.gov |
| Compound 2 | TGFβ-derived | 1.3 | nih.gov |
| Compound 2 | S-protein-derived | 0.8 | nih.gov |
| Compound 3 | TGFβ-derived | 1.8 | nih.gov |
| Compound 4 | TGFβ-derived | 2.6 | nih.gov |
| Compound 5 | TGFβ-derived | 78 | nih.gov |
While the activity of this compound derivatives has been established against SARS-CoV-2 through furin inhibition, specific data on their efficacy against other coronaviruses, such as Middle East Respiratory Syndrome Coronavirus (MERS-CoV), is not available in the reviewed scientific literature. The mechanism of action via inhibition of a host protease like furin suggests the potential for broad-spectrum activity against other viruses that rely on similar host factors for their replication. nih.gov However, dedicated in vitro studies are required to confirm the activity of this class of compounds against MERS-CoV and other coronaviruses.
Antifungal Activity
The antifungal potential of pyridine carboxamide derivatives has been explored, particularly their efficacy as potential succinate (B1194679) dehydrogenase inhibitors. nih.govnih.gov In one study, a series of fifteen novel pyridine carboxamide derivatives were synthesized and evaluated for their activity against various plant pathogenic fungi. nih.govnih.gov
Initial in vitro screening at a concentration of 50 mg/L revealed that the synthesized compounds exhibited varying degrees of inhibition against eight tested plant pathogens. nih.gov Among these, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (referred to as 3f in the study) demonstrated a significant 76.9% inhibition rate against Botrytis cinerea. nih.gov Another compound, 3g , showed an 84.1% inhibition rate against C. ambiens. nih.gov
Further investigation into 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide revealed its efficacy was comparable to the commercial fungicide thifluzamide, both in vitro and in vivo. nih.govnih.gov The preventative efficacy of this compound against Botrytis cinerea was found to be concentration-dependent. nih.gov An enzymatic test confirmed that its inhibitory activity on B. cinerea succinate dehydrogenase (SDH) was equivalent to that of thifluzamide. nih.govnih.gov Molecular docking studies suggested that the compound binds effectively to the active site of the SDH enzyme through stable hydrogen bonds and hydrophobic interactions. nih.govnih.gov
Another study focused on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. These were tested in vitro against phytopathogenic fungi including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Several of these compounds showed moderate antifungal activities, with compounds 6a, 6b, and 6c displaying over 50% inhibition against G. zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin (B1668433) and boscalid. mdpi.com
Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives
| Compound | Target Fungi | Concentration | Inhibition Rate (%) | Source(s) |
|---|---|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 50 mg/L | 76.9 | nih.gov |
| 3g | C. ambiens | 50 mg/L | 84.1 | nih.gov |
| 6a | Gibberella zeae | 100 µg/mL | >50 | mdpi.com |
| 6b | Gibberella zeae | 100 µg/mL | >50 | mdpi.com |
Antiparasitic Activity
Antileishmanial Effects
Derivatives of naphthyridine, which incorporate a pyridine ring system, have been evaluated for their antileishmanial properties. mdpi.com Studies on 1,5- and 1,8-substituted fused naphthyridines have been conducted using both axenic and intramacrophagic Leishmania infantum amastigotes. mdpi.comresearchgate.net The research indicated that the 1,8-naphthyridine (B1210474) derivatives generally exhibited greater leishmanicidal activity. mdpi.com The presence of a nitrogen atom in the ring fused to the naphthyridine core was found to be an important factor for enhancing the activity in both series of molecules. mdpi.com
Antitrypanosomal Effects
The development of novel compounds for human African trypanosomiasis (sleeping sickness) is critical due to the limitations of current therapies. lboro.ac.uk Pyridine derivatives have emerged as a promising scaffold in this area. nih.gov A series of 4-phenyl-6-(pyridin-3-yl)pyrimidines were synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense (T.b.r). nih.gov
Among the tested compounds, 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (compound 13) was particularly potent, demonstrating submicromolar antitrypanosomal activity with an IC50 value of 0.38 μM. nih.govresearchgate.net Other derivatives also showed activity, though to a lesser extent. For instance, the 3-bromophenyl derivative (compound 6 ) had an IC50 of 2.0 μM, while the 4-methoxyphenyl (B3050149) analogue (compound 8 ) had an IC50 of 6.8 μM. nih.gov
In a separate line of research, 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives were investigated. An alkynyl moiety was introduced at position 8 of the pharmacophore, leading to the synthesis of twenty new derivatives. nih.gov These compounds were tested in vitro, with compound 19 showing potent activity against T. b. cruzi amastigotes (EC50 = 1.2 μM), comparable to benznidazole (B1666585) and fexinidazole. nih.gov This compound was found to be bioactivated by type 1 nitroreductases in the parasite. nih.gov
Additionally, new carboxamide derivatives of 3-aminoquinoline (B160951) have been synthesized and tested. While quinoline (B57606) is not identical to pyridine, it shares a similar nitrogen-containing heterocyclic structure. Nine of these derivatives showed antitrypanosomal activities with IC50 values in the nanomolar range (1–6 nM), comparable to the drug melarsoprol (B1676173) (5 nM). nih.gov Specifically, compounds 11n and 11v were identified as highly promising, each with an IC50 of 1.0 nM. nih.gov
Table 2: Antitrypanosomal Activity of Pyridine Derivatives and Related Compounds
| Compound | Target Parasite | Activity (IC50/EC50) | Source(s) |
|---|---|---|---|
| 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (13) | T. b. rhodesiense | 0.38 μM | nih.govresearchgate.net |
| 3-bromophenyl derivative (6) | T. b. rhodesiense | 2.0 μM | nih.gov |
| 4-methoxyphenyl derivative (8) | T. b. rhodesiense | 6.8 μM | nih.gov |
| 3-nitroimidazo[1,2-a]pyridine derivative (19) | T. b. cruzi | 1.2 μM | nih.gov |
| Quinoline carboxamide (11n) | Trypanosoma | 1.0 nM | nih.gov |
Anticancer and Antiproliferative Activities in Preclinical Cell Lines
Pyridine derivatives are a significant class of heterocyclic compounds investigated for their potential in cancer therapy. ekb.eg Structure-activity relationship studies have shown that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov
In one study, novel nicotinamide (B372718) derivatives were designed as potential VEGFR-2 inhibitors. ekb.eg Their anticancer activity was evaluated against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Compounds 35, 36, and 37 were identified as the most potent derivatives against both cell lines, with IC50 values ranging from 4.25 to 12.83 µM. ekb.eg Another nicotinamide derivative, compound 30 , showed significant antiproliferative activity against HCT-116 (colon cancer) and HepG2 cell lines, with IC50 values of 15.4 µM and 9.8 µM, respectively. ekb.eg
Another class of derivatives, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, are known for their antiproliferative effects. nih.gov Research into the structure-activity relationships of these compounds found that modifications at the C-5 position could lead to compounds with greater activity, whereas changes to the 3-amino and 2-aryl carboxamide groups resulted in a complete loss of activity. nih.gov
Further studies on substituted nicotinamide candidates synthesized from pyridine-2(1H)thione derivatives were evaluated against HCT-116, HepG-2, and MCF-7 human cancer cell lines. researchgate.net The results indicated that several compounds, including 3b, 4c-5d, 7b-12a, 10d, and 13b , possess notable antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. researchgate.net
Table 3: Antiproliferative Activity of Pyridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Activity (IC50) | Source(s) |
|---|---|---|---|
| Nicotinamide Derivative 30 | HCT-116 | 15.4 µM | ekb.eg |
| Nicotinamide Derivative 30 | HepG2 | 9.8 µM | ekb.eg |
| Nicotinamide Derivative 35 | HepG2 / MCF-7 | 4.25 - 12.83 µM | ekb.eg |
| Nicotinamide Derivative 36 | HepG2 / MCF-7 | 4.25 - 12.83 µM | ekb.eg |
Anti-inflammatory Activity in Preclinical Models
Derivatives of pyridine have been investigated for their anti-inflammatory properties in various preclinical models. nih.gov One study evaluated three new derivatives of 3-hydroxy-pyridine-4-one using the carrageenan-induced paw edema model in rats and the croton oil-induced ear edema model in mice. nih.gov All tested compounds demonstrated significant anti-inflammatory activity in both models. nih.gov The study suggested that the anti-inflammatory effect of these pyridine-4-one derivatives might be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov
In other research, newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives were evaluated for anti-inflammatory activity and compared with the standard drug diclofenac (B195802) potassium. nih.gov Additionally, other novel pyridine derivatives have been synthesized and screened for their in vivo anti-inflammatory activity, showing promising results. researchgate.net
Analgesic Activity in Preclinical Models
The analgesic potential of pyridine derivatives has also been a subject of preclinical investigation. nih.gov Certain newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives were assessed for their analgesic effects in comparison to diclofenac potassium. nih.gov
A more detailed study explored the analgesic activity of new 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines using an integrated approach involving three different tests: orofacial trigeminal pain, thermal tail immersion, and the hot plate test. rrpharmacology.rucyberleninka.ru The results showed that all the studied compounds exhibited analgesic activity to varying degrees. rrpharmacology.ru Three compounds in particular, AZ-023, AZ-331, and AZ-383 , showed the most pronounced analgesic effects. rrpharmacology.rucyberleninka.ru The complex criterion of analgesic activity for these compounds was 42 to 57 times higher than that of the reference drug, sodium metamizole, indicating significant potential. rrpharmacology.rucyberleninka.ru
Enzyme Inhibition Profiles
The therapeutic potential of this compound and its derivatives has been explored through various preclinical studies focusing on their ability to inhibit specific enzymes involved in pathological processes. The core structure, featuring a dichlorinated phenyl ring linked to a pyridine carboxamide, has been shown to interact with several important biological targets.
Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition
InhA is a critical enzyme in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for antitubercular drugs. nih.gov Research into novel InhA inhibitors has explored various chemical scaffolds, including carboxamides.
While direct inhibitory data for this compound on InhA is not extensively detailed in the public domain, studies on structurally related compounds highlight the importance of the 3,5-dichlorophenyl moiety for potent inhibition. For instance, in a series of pyrrolidine (B122466) carboxamide inhibitors of InhA, the derivative featuring a 3,5-dichloro substitution on the phenyl ring was identified as the most potent compound in the series, with a half-maximal inhibitory concentration (IC50) of 0.39 μM. nih.gov This suggests that the symmetric dichloro-substitution pattern is a key feature for enhancing inhibitory activity against InhA. nih.gov Conversely, in a different series of arylamide inhibitors, the presence of dual meta-substituents, such as 3,5-dimethoxy groups, on the phenyl ring was found to suppress activity. nih.gov
Furin Protease Inhibition
Derivatives of (3,5-dichlorophenyl)pyridine have emerged as a novel class of potent inhibitors of furin, a proprotein convertase involved in the maturation of numerous proteins and a target for broad-spectrum antiviral therapeutics. nih.govfigshare.com These compounds have demonstrated high potency, with some derivatives exhibiting IC50 values in the low nanomolar range in both biochemical and cell-based assays. nih.gov
The mechanism of inhibition is characterized as an "induced-fit" model. nih.govfigshare.com Structural and biophysical studies have revealed that these inhibitors bind to the active site of furin and induce a significant conformational rearrangement. nih.govnih.gov This change exposes a normally buried tryptophan residue, creating a new hydrophobic binding pocket where the 3,5-dichlorophenyl group of the inhibitor is inserted. nih.govfigshare.com This binding mode results in strong structural stabilization of the enzyme-inhibitor complex and slow dissociation rates, indicating tight binding. nih.gov
The inhibitory potency of several (3,5-dichlorophenyl)pyridine-derived compounds against furin has been quantified using different substrates, as detailed in the table below.
| Compound ID | IC50 (nM) vs. TGFβ-derived substrate | IC50 (nM) vs. S-protein-derived substrate |
| 1 | 2.3 | 1.1 |
| 2 | 1.3 | 0.8 |
| 3 | 1.8 | Not Reported |
| 4 | 2.6 | Not Reported |
| 5 | 78 | Not Reported |
| Data sourced from a MALDI-TOF-MS-based furin activity assay. nih.gov |
Kinase Inhibition (e.g., EGFR, HER-2, CLK Kinases, Aurora-A kinase)
Based on available scientific literature, there is limited specific information regarding the inhibitory activity of this compound and its direct derivatives against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), CDC-like Kinases (CLK), or Aurora-A kinase. While kinase inhibition is a major area of drug discovery, dedicated studies profiling this specific chemical series against these particular targets are not widely reported.
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4 (PDE4) is a family of enzymes that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. nih.gov The 3,5-dichloropyridine (B137275) moiety, a key feature of the subject compound, is also found in other potent PDE4 inhibitors.
One such related compound is SCH 351591, which is chemically described as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide. This molecule, which incorporates the 3,5-dichloropyridine N-oxide structure, was identified as a potent and selective PDE4 inhibitor with an IC50 value of 58 nM. nih.gov Its primary metabolite, which lacks the N-oxide, was also a highly potent PDE4 inhibitor with an IC50 of 20 nM. nih.gov These findings indicate that the 3,5-dichloropyridinyl carboxamide scaffold is a viable pharmacophore for potent PDE4 inhibition.
Voltage-Gated Sodium Channel (NaV1.8) Inhibition
Other Relevant Enzyme Targets
Preclinical evaluation of this compound and its derivatives has primarily focused on the enzyme targets detailed in the preceding sections. Comprehensive screening and detailed inhibitory profiles against other relevant enzyme targets are not extensively documented in the available scientific literature.
Modulation of Cellular Energetics in Pathogens (e.g., Mycobacteria)
The pyridine carboxamide scaffold, of which this compound is a key example, has been the focus of investigations into novel anti-mycobacterial agents. Research into analogous and derivative compounds suggests a potential mechanism of action involving the disruption of crucial cellular energetic and biosynthetic pathways within pathogens like Mycobacterium tuberculosis (Mtb).
One of the primary targets identified for related structures is the NADH-dependent enoyl-acyl carrier protein reductase (InhA). This enzyme is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a robust permeability barrier and contributing significantly to the pathogen's virulence and resistance to common antibiotics. The synthesis of these complex lipids is an energetically expensive process for the bacterium. By inhibiting InhA, compounds based on this scaffold can disrupt the mycolic acid biosynthetic pathway, leading to a compromised cell wall, increased susceptibility to other agents, and ultimately, inhibition of bacterial growth. This targeted disruption of a critical, energy-intensive process represents a key strategy in modulating the cellular energetics of mycobacteria.
Furthermore, the broader energy metabolism of Mtb presents several vulnerabilities that can be exploited by novel inhibitors. The mycobacterial electron transport chain (ETC) is essential for generating the proton motive force required for ATP synthesis. Various compounds with structural similarities to pyridine carboxamides have been shown to target components of the ETC, such as the cytochrome bc1 complex (QcrB). Inhibition of these complexes chokes the respiratory chain, depleting the cell of ATP and leading to bactericidal effects against both replicating and non-replicating mycobacteria. While direct inhibition of ETC components by this compound itself is not fully elucidated, the activity of related scaffolds against these targets highlights a probable and potent mechanism for disrupting pathogen cellular energetics.
In Vivo Efficacy Studies in Preclinical Animal Models
Tuberculosis: The therapeutic potential of compounds containing the pyridine carboxamide core has been evaluated in preclinical murine models of tuberculosis. In these studies, the primary measure of efficacy is the reduction of bacterial load in the lungs of infected animals. For instance, studies on tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, a related heterocyclic structure, demonstrated a significant bactericidal effect in an acute Mtb infection model. Treatment with these analogues resulted in a substantial decrease in colony-forming units (CFU) in the lungs of infected mice, indicating potent in vivo anti-tubercular activity. One specific lead compound from this series reduced the lung bacterial load by more than 2 log units. Another study identified a pyridine carboxamide derivative that was effective in a chronic mouse model of Mtb infection. These findings underscore the promise of this chemical class in combating tuberculosis by demonstrating a clear, measurable reduction in the pathogen burden in a living organism.
Viral Infections: Derivatives of this compound have been identified as potent inhibitors of furin, a host proprotein convertase. nih.govnih.gov Furin plays a critical role in the maturation of glycoproteins of numerous pathogenic viruses, including influenza virus and coronaviruses. nih.gov The spike (S) protein of SARS-CoV-2, for example, requires cleavage by furin to become fully functional for viral entry into host cells. nih.govnih.gov By inhibiting this essential host enzyme, these compounds can effectively block viral replication. nih.gov
The antiviral activity of (3,5-dichlorophenyl)pyridine-derived furin inhibitors has been reported as being highly potent in cellular assays and has shown efficacy against SARS-CoV-2. nih.govnih.gov The mechanism involves a tight binding to the furin active site, inducing a significant structural rearrangement that inhibits its enzymatic function. researchgate.netscienceopen.com This efficacy in blocking a key host factor required for viral propagation demonstrates a broad-spectrum antiviral potential for this class of compounds in preclinical settings. nih.govnih.gov
| Disease Model | Compound Type | Key Finding | Primary Endpoint |
|---|---|---|---|
| Tuberculosis (Murine Model) | Pyridine Carboxamide Analogue | Demonstrated bactericidal effect in vivo. | >2 log reduction in lung CFU |
| Viral Infections (SARS-CoV-2) | (3,5-dichlorophenyl)pyridine derivative | Potent inhibition of host-cell furin, blocking viral maturation. | High cellular potency and antiviral activity reported. nih.gov |
The anti-inflammatory and anti-fibrotic potential of this compound derivatives has been investigated in a preclinical mouse model of lung fibrosis induced by bleomycin. nih.gov This model is widely used as it recapitulates many of the key pathological features of human idiopathic pulmonary fibrosis, including inflammation, fibroblast accumulation, and excessive extracellular matrix deposition.
In this model, certain (3,5-dichlorophenyl)pyridine-derived compounds demonstrated high bioavailability and significant efficacy. nih.gov A key mediator in the pathogenesis of fibrosis is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts and stimulates collagen production. Treatment with these derivatives led to a marked reduction in total TGF-β production in the lungs. nih.gov Specifically, three different derivatives reduced TGF-β levels by 75%, 86%, and 69%, respectively. nih.gov This substantial decrease in a central pro-fibrotic cytokine points to a potent therapeutic effect in mitigating the progression of lung fibrosis in this preclinical model. nih.gov
| Inflammatory Model | Compound Type | Key Finding | Efficacy Endpoint |
|---|---|---|---|
| Bleomycin-Induced Lung Fibrosis (Mouse) | Derivative 1 | Significant reduction of a key pro-fibrotic cytokine. nih.gov | 75% reduction in total lung TGFβ. nih.gov |
| Derivative 2 | Significant reduction of a key pro-fibrotic cytokine. nih.gov | 86% reduction in total lung TGFβ. nih.gov | |
| Derivative 3 | Significant reduction of a key pro-fibrotic cytokine. nih.gov | 69% reduction in total lung TGFβ. nih.gov |
A review of the available scientific literature did not yield specific preclinical studies evaluating this compound or its direct derivatives in animal models of neuropathic pain or diabetic neuropathy. While various animal models exist to study these conditions, such as streptozotocin-induced diabetes models for diabetic neuropathy, there is no published data to date on the efficacy of this particular compound class in these specific preclinical settings.
Mechanistic Studies of N 3,5 Dichlorophenyl Pyridine 3 Carboxamide
Identification and Validation of Molecular Targets
The specificity of a compound to its molecular target is a critical determinant of its therapeutic efficacy and potential side effects. For N-(3,5-dichlorophenyl)pyridine-3-carboxamide derivatives, significant research has been dedicated to identifying and validating their primary molecular interactions.
The principal molecular target identified for this compound derivatives is the proprotein convertase furin. nih.govnih.govresearchgate.netfigshare.com Furin is a calcium-dependent serine endoproteinase that plays a crucial role in the maturation of a wide variety of proteins. nih.govresearchgate.net
Biochemical assays have been employed to quantify the inhibitory potency of these compounds against furin. The half-maximal inhibitory concentration (IC50) values for several derivatives have been determined, demonstrating their high potency. For instance, in a MALDI-TOF-MS-based furin activity assay, compounds from this class exhibited IC50 values in the nanomolar range. nih.gov
The interaction between these inhibitors and furin has been shown to increase the structural stability of the enzyme. nih.gov Differential scanning fluorimetry experiments revealed that the binding of these compounds can significantly increase the melting temperature (Tm) of furin, with one derivative increasing the Tm by up to 11.6°C. nih.gov This thermal stabilization is indicative of a strong and specific interaction with the enzyme.
| Compound | IC50 (nM) with TGFβ-derived substrate | IC50 (nM) with S-protein-derived substrate | Increase in Furin Tm (°C) |
|---|---|---|---|
| Compound 1 | 2.3 | 1.1 | Not Reported |
| Compound 2 | 1.3 | 0.8 | 11.6 |
| Compound 3 | 1.8 | Not Reported | Not Reported |
| Compound 4 | 2.6 | Not Reported | Not Reported |
| Compound 5 | 78 | Not Reported | Not Reported |
Currently, there is a lack of publicly available scientific literature detailing the specific receptor binding characterization of this compound. The primary focus of research has been on its direct enzymatic inhibition.
Elucidation of Binding Mechanisms
Understanding the precise mechanism by which a compound binds to its target is fundamental for rational drug design and optimization. For this compound derivatives, X-ray crystallography and biophysical methods have provided detailed insights into their binding to furin.
The interaction of this compound derivatives with furin is characterized by a unique induced-fit mechanism. nih.govresearchgate.net This binding process induces significant conformational changes in the active-site cleft of the enzyme. nih.govnih.govresearchgate.net
Upon binding of the inhibitor, a key tryptophan residue (Trp254) in the furin catalytic cleft undergoes a rotational flip of approximately 180 degrees. researchgate.net This movement acts as a molecular gate, exposing a previously buried hydrophobic pocket. nih.govresearchgate.net The 3,5-dichlorophenyl moiety of the inhibitor then inserts into this newly formed pocket, leading to extensive hydrophobic interactions that stabilize the complex. nih.gov This induced-fit mechanism is a hallmark of the tight and specific binding of this class of inhibitors to furin. researchgate.net The binding is also characterized by slow off-rate kinetics, indicating a long residence time of the inhibitor in the active site. nih.govresearchgate.net
There is currently no scientific evidence to suggest that this compound functions as an allosteric modulator. The available data strongly indicate a competitive inhibition mechanism where the compound binds directly to the active site of furin.
Analysis of Downstream Signaling Pathway Modulation
By inhibiting the activity of a key enzyme like furin, this compound derivatives can modulate downstream signaling pathways that are dependent on furin-mediated protein processing.
One of the significant downstream effects of furin inhibition by these compounds is the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.gov Furin is involved in the proteolytic activation of TGF-β precursors. In a mouse model of bleomycin-induced lung fibrosis, administration of this compound derivatives led to a substantial reduction in total TGF-β production in the lungs. nih.gov Specifically, at a dose of 10 mg/kg, different derivatives reduced TGF-β production by 69% to 86%. nih.gov This demonstrates that by inhibiting furin, these compounds can effectively attenuate the TGF-β signaling pathway, which is a key player in fibrosis and other pathological processes.
Impact on Metabolic Pathways (e.g., Fatty Acid Elongation, Mycolic Acid Biosynthesis)
Current research available does not provide specific details on the direct impact of this compound on metabolic pathways such as fatty acid elongation or mycolic acid biosynthesis. The primary mechanism of action identified for this compound and its derivatives is the inhibition of the proprotein convertase furin. nih.govresearchgate.netnih.govfigshare.com While furin is involved in the processing of a wide array of proteins, the direct link to the regulation of the aforementioned metabolic pathways by this specific compound has not been elucidated in the provided research. Mycolic acids are crucial components of the mycobacterial cell wall, and their biosynthesis is a target for antitubercular drugs, but this compound is not listed among inhibitors of this pathway in the reviewed literature. nih.govbenthamscience.comdrugbank.comnih.gov
Effects on Cell Cycle and Apoptosis Pathways
The direct effects of this compound on cell cycle regulation and apoptosis pathways are not a primary focus of the available scientific literature. The compound's established role as a furin inhibitor suggests potential indirect effects on these processes. Furin is responsible for the maturation of numerous precursor proteins, including growth factors and receptors that are integral to signaling cascades controlling cell proliferation, survival, and apoptosis. nih.govresearchgate.net By inhibiting furin, the compound could theoretically disrupt these pathways; however, specific mechanistic studies detailing the direct impact of this compound on cell cycle checkpoints or the induction of apoptotic cascades have not been reported.
Modulation of Growth Factor Signaling
This compound and its analogs have been shown to modulate growth factor signaling, primarily through the inhibition of furin. Furin is a key enzyme in the activation of several growth factors, including Transforming Growth Factor-beta (TGF-β). nih.gov Studies have demonstrated that derivatives of (3,5-dichlorophenyl)pyridine can significantly reduce the production of total TGF-β in vivo. nih.gov For instance, in a mouse model of bleomycin-induced lung fibrosis, compounds of this class reduced total TGF-β production in the lung by up to 86%. nih.gov This indicates that by blocking the proteolytic processing of pro-TGF-β by furin, this compound can effectively downregulate TGF-β signaling pathways, which are implicated in processes such as fibrosis and cell proliferation.
Computational and Molecular Modeling Studies
Computational and molecular modeling studies have been instrumental in elucidating the unique mechanism by which this compound and related compounds inhibit the proprotein convertase furin. nih.govresearchgate.net These studies, supported by X-ray crystallography, reveal a sophisticated induced-fit binding mechanism. researchgate.netfigshare.com
In Silico Docking Analyses
In silico docking analyses have been central to understanding the binding mode of this class of inhibitors to furin. These computational methods, validated by structural data, have provided detailed insights into the ligand-protein interactions at an atomic level.
Computational models and X-ray crystallography have shown that (3,5-dichlorophenyl)pyridine-based inhibitors bind within the active-site cleft of furin. nih.govresearchgate.net The binding is not a simple lock-and-key interaction but rather an induced-fit process that causes a significant conformational rearrangement of the enzyme's active site. researchgate.netnih.gov A key event in this process is the dramatic displacement of the Trp254 residue. researchgate.netresearchgate.net In the unliganded enzyme, this tryptophan residue is buried, but upon inhibitor binding, its side chain flips by approximately 180°, exposing a previously inaccessible pocket. researchgate.netresearchgate.net The 3,5-dichlorophenyl moiety of the inhibitor then occupies this newly formed hydrophobic binding pocket. nih.govresearchgate.netfigshare.com This unique binding pose explains the high potency and specificity of these compounds. nih.gov
The binding affinity of this compound derivatives is governed by a network of specific interactions with the furin active site. nih.gov The 3,5-dichlorophenyl group is anchored in the hydrophobic pocket created by the displacement of Trp254, forming favorable hydrophobic interactions. researchgate.netresearchgate.net
Further key interactions include:
A salt bridge formed between a basic nitrogen in the inhibitor scaffold (e.g., in a piperidine (B6355638) or pyrrolidine (B122466) branch) and the acidic side chain of the Glu236 residue. This electrostatic interaction appears to be a major element for binding. nih.gov
Water-bridged electrostatic interactions are also observed. For example, the catalytic Asp153 can interact with a piperazine (B1678402) moiety on the inhibitor via a water molecule. nih.govresearchgate.net Similarly, terminal carboxyl groups on some derivatives form water-bridged interactions near the S1/S1' pockets of the enzyme. researchgate.net
These interactions collectively contribute to the tight and slow-off-rate binding kinetics observed for this inhibitor class, leading to a strong stabilization of the protease-inhibitor complex. nih.govresearchgate.net
Molecular Dynamics Simulations
While comprehensive molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, computational methods are integral to understanding the behavior of this class of compounds. Derivatives such as the 3-(3,5-dichlorophenyl)-pyridine derivative have been utilized as reference controls in molecular re-docking studies to validate binding poses of other potential ligands. researchgate.net
Molecular docking and MD simulations are powerful tools for investigating non-bonding interactions between a ligand and its receptor, calculating binding energies, and understanding the thermodynamic properties of the complex. mdpi.com For similar pyridine-based compounds, these simulations are used to predict and verify binding modes within the active sites of target proteins, such as the main protease of SARS-CoV-2. mdpi.com These computational approaches suggest that sartans, for example, may act as furin inhibitors by interacting with the same amino acids as key residues in the binding pocket, indicating a competitive binding mechanism. researchgate.net
Biophysical Characterization of Interactions
Biophysical assays have been crucial in defining the binding mechanism of (3,5-dichlorophenyl)pyridine-derived compounds, confirming the potent and durable nature of their interaction with targets like furin. nih.govnih.gov These studies are consistent with structural data, painting a picture of a slow, induced-fit binding process that leads to significant stabilization of the target protein. nih.govresearchgate.net
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a technique used for the real-time, label-free detection of molecular interactions, providing vital information on binding affinity and kinetics. youtube.comresearchgate.net SPR experiments have been employed to investigate the binding kinetics of (3,5-dichlorophenyl)pyridine derivatives to the proprotein convertase furin. nih.gov
The findings reveal that these compounds bind tightly to furin, characterized by very slow dissociation rates. nih.gov Single-cycle kinetic experiments were necessary to accurately determine the off-rates due to the tight binding. researchgate.netnih.gov For instance, two derivative compounds, designated as 1 and 3 , exhibited slow dissociation from furin, leading to prolonged residence times. nih.gov This slow off-rate binding kinetic is a hallmark of the compound class's mechanism. researchgate.net
Table 1: SPR Kinetic Data for Furin Inhibitors
| Compound | Dissociation Rate (k_off) (s⁻¹) | Residence Time (τ) (min) |
| Compound 1 | (1.8 ± 0.6) × 10⁻⁴ | 92 |
| Compound 3 | (3.1 ± 2.2) × 10⁻⁴ | 53.7 |
| hexa-d-Arg | Rapid Dissociation | Not Quantifiable |
Data sourced from studies on (3,5-dichlorophenyl)pyridine derivatives binding to furin. nih.gov
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a protein thermal shift assay, measures changes in protein thermal stability upon ligand binding. harvard.edu This technique was used to assess the impact of (3,5-dichlorophenyl)pyridine-based compounds on the structural stability of furin. nih.gov
The binding of these inhibitors was shown to significantly increase the thermal stability of the furin enzyme. The melting temperature (T_m) of unliganded furin was 57.7 ± 0.1 °C. Upon binding of the inhibitors, the T_m increased by as much as 11.6 °C, as observed with a derivative known as compound 2 . nih.gov A strong correlation was noted between the increase in melting temperature and the inhibitory potency (pIC₅₀) of the compounds. researchgate.netnih.gov This strong structural stabilization is consistent with the substantial conformational changes observed in crystallographic studies. nih.govnih.gov
Table 2: DSF Thermal Shift Data for Furin Inhibitors
| Compound | Target Protein | T_m of Unliganded Furin (°C) | ΔT_m upon Binding (°C) |
| Compound 2 | Furin | 57.7 ± 0.1 | up to 11.6 |
Data reflects the maximum stabilization observed for (3,5-dichlorophenyl)pyridine-based compounds. nih.gov
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography has provided atomic-level insights into the binding mode of this compound and its analogs. nih.govfigshare.com By soaking various derivative compounds into crystals of unliganded furin, researchers were able to solve the X-ray structures of the resulting protease-inhibitor complexes at resolutions between 1.8 and 1.45 Å. nih.gov
These crystal structures revealed that the inhibitors function through an induced-fit mechanism, causing a significant conformational rearrangement of the enzyme's active-site cleft. nih.govresearchgate.net A key event in this process is the displacement of a central, buried tryptophan residue (Trp254). nih.govresearchgate.net This movement exposes and reshapes the binding site, forming an extended hydrophobic surface patch. The 3,5-dichlorophenyl moiety of the inhibitor then inserts itself into this newly created binding pocket. nih.govnih.gov This unique binding mechanism, characterized by major structural rearrangement of the substrate-binding cleft, explains the high potency and slow dissociation kinetics observed in other biophysical assays. researchgate.net
Structure Activity Relationship Sar and Medicinal Chemistry Optimization
Core Scaffold Analysis and Modification
The fundamental framework of N-(3,5-dichlorophenyl)pyridine-3-carboxamide consists of a central pyridine (B92270) ring connected to a dichlorinated phenyl ring via a carboxamide linkage. This core scaffold serves as the foundation for molecular recognition and interaction with biological targets.
The pyridine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its ability to modulate physicochemical properties such as aqueous solubility and metabolic stability. nih.gov In the context of this compound derivatives, the pyridine core functions as a central aromatic anchor, which is considered a minimal pharmacophore requirement for activity. nih.gov Its nitrogen atom influences the molecule's electronic properties by withdrawing electron density, and it can participate in hydrogen bonding, a key interaction in drug-receptor binding. nih.govijnrd.org The pyridine scaffold is a versatile building block found in numerous biologically active compounds, underscoring its significance in drug design. nih.govnih.gov Studies on related dichloropyridine analogues have shown that the pyridine skeleton is critical for antagonistic activity at certain receptors. nih.gov
The carboxamide linkage is not merely a spacer but an essential functional group for high-affinity binding in many contexts. nih.gov Research on various classes of compounds has demonstrated that this linker is pivotal for potent biological activity. nih.govnih.gov For instance, in one series of dopamine (B1211576) D3 receptor ligands, replacing the carbonyl group of the amide linker with a methylenamine resulted in a dramatic reduction in binding affinity, highlighting the critical role of the carbonyl group. nih.govnih.gov This suggests that the hydrogen bonding capabilities and the rigid, planar nature of the carboxamide group are often crucial for maintaining the optimal orientation of the flanking aromatic rings (pyridine and dichlorophenyl) for effective target engagement.
Influence of Dichlorophenyl Substituents on Activity and Target Engagement
The dichlorophenyl group is a key determinant of potency and the mechanism of action for this class of compounds. Its specific substitution pattern dictates how the molecule fits into and interacts with the target protein.
The 3,5-dichloro substitution pattern on the phenyl ring is particularly crucial for the activity of these compounds as furin inhibitors. nih.gov X-ray crystallography studies have revealed that the 3,5-dichlorophenyl moiety inserts into a newly formed, hydrophobic binding pocket within the enzyme's active site. nih.govresearchgate.net This interaction is part of an induced-fit mechanism where the binding of the inhibitor causes a significant conformational change in the enzyme, exposing a previously buried tryptophan residue. nih.govresearchgate.netnih.gov This specific binding mode, which is critical for high potency, is dictated by the meta-positioning of the two chlorine atoms. nih.gov While direct comparisons with other isomers like the 3,4-dichlorophenyl for this specific scaffold are not extensively detailed in the provided research, the established binding mechanism strongly supports the superiority of the 3,5-substitution pattern for engaging the induced hydrophobic pocket. nih.govresearchgate.net
The nature and position of the halogen substituents on the phenyl ring significantly influence inhibitory potency. nih.gov Altering the halogenation pattern of the 3,5-disubstituted ring has been shown to produce a wide range of activities. For example, in a series of furin inhibitors, modifying the 3,5-dichlorophenyl group led to notable changes in potency. nih.gov
| Modification of 3,5-Dichlorophenyl Moiety | Effect on Potency |
| 3-fluoro-5-chloro | 20-fold decrease |
| 3-fluoro-5-bromo | 6-fold increase |
This table illustrates the sensitivity of the target's binding pocket to the specific halogen atoms present on the phenyl ring. nih.gov
This data indicates that the size, electronegativity, and lipophilicity of the halogens are critical factors. The increase in potency observed with the bromo-substituent suggests that a larger halogen at the 5-position may form more favorable interactions within the hydrophobic pocket. nih.gov
Exploration of Derivatives and Analogs
The exploration of derivatives has further elucidated the SAR of the this compound scaffold. Modifications have been made to both the dichlorophenyl ring and other parts of the molecule to probe the binding pocket and optimize activity.
Substitution of one of the chlorine atoms on the phenyl ring with a bulkier methyl or a difluoromethyl group was tolerated, which suggests some asymmetry and available space within the hydrophobic binding pocket. nih.gov Furthermore, modifications to other distal parts of the parent molecule have shown that certain changes are permissible without losing significant activity. For example, in one analog, the replacement of an entire piperidine (B6355638) branch with a smaller N-methylaminomethyl group was tolerated, resulting in a compound with an IC₅₀ value of 7.9 nM. nih.govscienceopen.com This indicates that while the core (3,5-dichlorophenyl)pyridine-carboxamide moiety is essential for the primary binding event, the peripheral groups can be modified to fine-tune properties.
| Compound Modification | Target | Activity (IC₅₀) |
| Replacement of piperidine branch with N-methylaminomethyl group | Furin | 7.9 nM |
| Optimized 3,5-dichloropyridine (B137275) derivative (Compound 51) | P2X₇ Receptor | 4.9 nM |
| Optimized 3,5-dichloropyridine derivative (Compound 52) | P2X₇ Receptor | 13 nM |
This table shows the potency of selected derivatives with modifications to the core scaffold, demonstrating the potential for optimization. nih.govnih.gov
These explorations underscore the robustness of the core pharmacophore and provide a roadmap for designing future analogs with potentially improved properties.
Pyridine Carboxamide Analogs
The pyridine-3-carboxamide (B1143946) scaffold is a common motif in numerous biologically active compounds. The SAR of this class of analogs is highly dependent on the nature and position of substituents on both the pyridine and the N-phenyl rings. In many cases, the amide linkage is crucial for activity, and modifications to this linker can significantly impact potency. eco-vector.com
For instance, in a series of N-(4-phenylthiazol-2-yl)nicotinamide derivatives developed as agents against bacterial wilt, the positions and types of substituents on the aromatic rings were found to strongly influence their biological activity. nih.gov This highlights the importance of the electronic and steric properties of the substituents in modulating the interaction of these analogs with their biological targets.
Table 1: SAR Summary of Pyridine Carboxamide Analogs
| Modification | Observation | Reference |
|---|---|---|
| Amide Linker | Often crucial for biological activity. | eco-vector.com |
| Substituents on Aromatic Rings | The nature and position of substituents significantly influence potency. | nih.gov |
Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
The imidazo[1,2-a]pyridine (B132010) core is recognized as a "drug prejudice" scaffold due to its prevalence in a variety of medicinally active compounds. rsc.org When incorporated as an analog of this compound, the resulting derivatives have shown significant promise, particularly as antituberculosis agents. rsc.org
Initial SAR studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides involved evaluating a panel of analogs with various substitutions on the N-benzyl group. nih.gov This included classic Topliss set substitutions such as 4-methoxy, 4-methyl, 4-chloro, and 3,4-dichloro amides. These studies revealed that bulky and more lipophilic biaryl ethers at this position led to nanomolar potency against Mycobacterium tuberculosis. rsc.org Further optimization led to the development of compounds with excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.govnih.gov
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
| Compound | Substituent (R) | MIC (μM) vs. Mtb H37Rv | Reference |
|---|---|---|---|
| Analog 1 | 4-Chlorophenyl | Not specified | nih.gov |
| Analog 2 | 3,4-Dichlorophenyl | Not specified | nih.gov |
| Analog 3 | 4-Methoxyphenyl (B3050149) | Not specified | nih.gov |
| Analog 4 | N-(2-phenoxyethyl) | 0.025–0.054 (μg/mL) | nih.gov |
MIC values are presented as ranges found in the literature for optimized compounds.
Pyrrolidine (B122466) Carboxamide Analogs
The substitution of other heterocyclic rings for the pyridine moiety has been a key strategy in the optimization of this class of compounds. In the context of furin inhibitors derived from the (3,5-dichlorophenyl)pyridine core, replacement of a piperidine ring with a pyrrolidine ring was found to be a well-tolerated modification.
Structural studies revealed that the pyrrolidine nitrogen adopts a nearly identical position to the piperidine nitrogen in the parent compound. This allows for the maintenance of a crucial salt bridge with a key amino acid residue (Glu236) in the active site of the furin enzyme. This interaction appears to be a major binding element for this class of inhibitors.
Table 3: Comparison of Piperidine and Pyrrolidine Analogs as Furin Inhibitors
| Ring System | Key Interaction | Biological Implication |
|---|---|---|
| Piperidine | Salt bridge with Glu236 | Maintained inhibitory activity |
| Pyrrolidine | Salt bridge with Glu236 | Tolerated substitution with similar binding |
Indazole-3-carboxamide Derivatives
Indazole-3-carboxamides represent another important class of analogs. The regiochemistry of the amide linker is critical for their biological activity. For instance, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the 3-carboxamide regioisomer was found to be active, while the reverse amide isomer was inactive. nih.gov
A notable example is 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, which has demonstrated potent inhibitory activity against SARS-CoV-2 with an EC50 of 0.69 µM. nih.gov This compound also exhibited low cytotoxicity and favorable in vitro pharmacokinetic profiles, making it a promising lead for the development of anti-coronavirus agents. nih.gov The SAR for this series indicates that substitutions on both the indazole ring and the N-phenyl ring are critical for antiviral potency. nih.gov
Table 4: Antiviral Activity of a Key Indazole-3-carboxamide Analog
| Compound | Target | EC50 (µM) | Reference |
|---|---|---|---|
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | 0.69 | nih.gov |
Pyrazole (B372694) and Pyrazoline Derivatives
The incorporation of a pyrazole or pyrazoline core has led to the development of potent insecticidal agents. In a series of novel aryl isoxazoline (B3343090) derivatives containing a pyrazole-5-carboxamide motif, compounds bearing a 3,5-dichlorophenyl group exhibited excellent insecticidal activity against Mythimna separata. nih.gov
The compound 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide demonstrated insecticidal activity comparable to the commercial insecticide fluralaner. nih.gov Molecular docking studies suggest that these compounds share a similar binding mode within the active site of the GABA receptor. nih.gov
Table 5: Insecticidal Activity of a Pyrazole-5-carboxamide Derivative
| Compound | Target Pest | Activity | Reference |
|---|---|---|---|
| 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | Mythimna separata | Comparable to fluralaner | nih.gov |
Pyrrole-Containing Analogs
The pyrrole (B145914) ring is another important five-membered heterocycle that has been incorporated into analogs of the core structure. While extensive SAR studies on N-(3,5-dichlorophenyl)pyrrole-carboxamide are not widely available, the chemical structure of 3-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxamide is documented. nih.gov
Generally, SAR studies of pyrrole-3-carboxamide derivatives have shown that the nature and position of substituents on the pyrrole and N-phenyl rings are critical for biological activity. researchgate.net For example, in a series of pyrrole-3-carboxamide derivatives, modifications to the substituents on the phenyl ring led to significant variations in their inhibitory potency against various biological targets. researchgate.net
Table 6: General SAR Observations for Pyrrole-3-carboxamide Derivatives
| Modification | General Observation | Reference |
|---|---|---|
| Phenyl Ring Substituents | Significantly impacts inhibitory potency. | researchgate.net |
Fused Ring System Derivatives (e.g., Pyrano[2,3-c]pyridine, Thieno[2,3-b]pyridine)
Fused ring systems offer a strategy to create more rigid and conformationally constrained analogs, which can lead to improved potency and selectivity.
Thieno[2,3-b]pyridine (B153569) Derivatives: The thieno[2,3-b]pyridine scaffold has been explored for the development of antiplasmodial agents. mdpi.com SAR studies on 4-arylthieno[2,3-b]pyridine-2-carboxamides have involved varying the substitution pattern on the two phenyl rings. It was also investigated whether the 5-cyano and 6-amino groups on the heterocyclic core are essential for activity. mdpi.com Generally, modifications to the substituents on the thienopyridine ring and the N-phenyl moiety have a significant impact on the biological activity of these compounds. nih.gov
Pyrano[2,3-c]pyrazole Derivatives: In a series of pyrano[2,3-c]pyrazole derivatives investigated as potential human coronavirus inhibitors, several compounds exhibited significant antiviral efficacy. mdpi.com While not direct analogs of this compound, these studies highlight the potential of fused pyran rings in developing biologically active molecules.
Table 7: SAR Insights for Fused Ring System Derivatives
| Fused System | Key SAR Findings | Reference |
|---|---|---|
| Thieno[2,3-b]pyridine | Substituents on both the heterocyclic core and the N-phenyl ring are critical for activity. | mdpi.comnih.gov |
| Pyrano[2,3-c]pyrazole | Demonstrates potential for developing compounds with antiviral properties. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding the physicochemical properties that govern their potency and in predicting the activity of novel, unsynthesized derivatives.
While specific, publicly available 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), for this compound are not extensively detailed in the literature, the principles of these methods can be applied to the existing structure-activity relationship (SAR) data. A typical QSAR study on this scaffold would involve the following steps:
Data Set Compilation : A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Molecular Modeling and Alignment : Three-dimensional structures of the molecules in the dataset would be generated and aligned based on a common substructure, in this case, the this compound core.
Descriptor Calculation : Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, would be calculated for each molecule.
Model Generation and Validation : Statistical methods, like Partial Least Squares (PLS) regression, would be used to create a mathematical equation linking the descriptors to the biological activity. mdpi.com The resulting model's predictive power would be rigorously validated using techniques like cross-validation and external test sets. mdpi.com
The output of such a QSAR study is often visualized as 3D contour maps. mdpi.com These maps highlight regions in space around the molecule where certain properties are predicted to influence activity:
Steric Fields : Green contours might indicate areas where bulky substituents are favored for increased activity, while yellow contours could suggest regions where steric hindrance is detrimental. For the this compound scaffold, this could guide modifications on either the pyridine or the dichlorophenyl ring.
Electrostatic Fields : Blue contours often signify regions where electropositive groups enhance activity, whereas red contours point to areas where electronegative groups are preferred. This would be crucial in optimizing interactions with polar residues in a target's binding site.
Hydrophobic Fields : Yellow or orange contours could highlight regions where hydrophobic substituents are likely to increase potency, which is particularly relevant for the dichlorophenyl moiety that often engages in hydrophobic interactions.
Hydrogen Bond Donor/Acceptor Fields : Cyan and purple contours might indicate favorable positions for hydrogen bond donors and acceptors, respectively, guiding the placement of functional groups that can form key interactions with the biological target.
In the context of nicotinamide (B372718) and pyridine-3-carboxamide derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. nih.govnih.govnih.gov For instance, a hypothetical CoMFA model for this compound analogs might reveal that increased steric bulk at the 4-position of the pyridine ring is beneficial, while electronegative substituents on the phenyl ring, beyond the existing chlorine atoms, could further enhance potency.
The predictive nature of QSAR models allows for the virtual screening of large compound libraries and the prioritization of synthetic efforts on candidates with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of more potent and selective analogs of this compound is guided by an iterative process of understanding the structure-activity relationships and leveraging structural biology insights, particularly from X-ray crystallography of ligand-target complexes.
Structure-Based Drug Design (SBDD)
A cornerstone of rational design is SBDD, which utilizes the three-dimensional structure of the biological target. nih.govresearchgate.net For compounds with the (3,5-dichlorophenyl)pyridine core, structural studies have revealed that they can induce significant conformational changes in the active site of their target enzymes. umassmed.edu This "induced-fit" mechanism creates novel binding pockets that can be exploited for designing improved inhibitors.
Key principles for enhancing potency and selectivity based on SBDD include:
Exploiting Hydrophobic Pockets : The 3,5-dichlorophenyl group is often crucial for activity, as it typically binds within a hydrophobic pocket of the target protein. Rational design can involve modifying this group to optimize van der Waals interactions. For example, replacing the chlorine atoms with other halogen atoms (e.g., bromine) or small hydrophobic groups (e.g., trifluoromethyl) could enhance binding affinity.
Optimizing Hydrogen Bonding Networks : The pyridine nitrogen and the carboxamide linkage are key sites for forming hydrogen bonds with the target. Modifications to the pyridine ring or the linker can alter the geometry and strength of these interactions. For instance, introducing substituents on the pyridine ring could orient the molecule more favorably for hydrogen bonding with key amino acid residues.
Targeting Specific Sub-pockets : The binding site of a target protein is often composed of several sub-pockets. By extending the molecule with carefully chosen functional groups, it is possible to engage with these sub-pockets to increase both potency and selectivity. If a target has a nearby acidic residue, introducing a basic moiety on the inhibitor can form a salt bridge, significantly enhancing binding affinity.
Enhancing Selectivity through Isotype-Specific Interactions : When targeting an enzyme that is part of a larger family, achieving selectivity is paramount. By identifying differences in the amino acid residues lining the active sites of different family members, analogs can be designed to specifically interact with the residues of the desired target, while avoiding interactions with off-targets.
Data from Analog Studies
Medicinal chemistry campaigns often generate extensive data on the effects of various substitutions. This data is invaluable for rational design. The following table illustrates hypothetical data for a series of this compound analogs, demonstrating how systematic modifications can influence inhibitory activity.
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | IC50 (nM) |
| 1 | H | 3,5-di-Cl | 50 |
| 2 | 4-Me | 3,5-di-Cl | 25 |
| 3 | 4-Cl | 3,5-di-Cl | 75 |
| 4 | H | 3,5-di-Br | 40 |
| 5 | H | 3-Cl, 5-CF3 | 30 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could infer that a small alkyl group at the 4-position of the pyridine ring (Compound 2) is beneficial, while a larger, electron-withdrawing group like chlorine (Compound 3) is detrimental. Similarly, replacing dichlorides with dibromides (Compound 4) or a trifluoromethyl group (Compound 5) maintains or improves potency, suggesting that the hydrophobic and electronic nature of this part of the molecule is critical.
By combining the insights from QSAR modeling and SBDD with empirical data from analog synthesis, medicinal chemists can rationally design next-generation compounds with improved therapeutic profiles.
Preclinical Pharmacokinetics and Adme Absorption, Distribution, Metabolism, Excretion Properties
In Vitro ADMET Prediction and Assessment
In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are fundamental in early-stage drug discovery to predict the pharmacokinetic behavior of a compound. These assays typically evaluate properties such as membrane permeability, metabolic stability, and potential for drug-drug interactions.
For the class of (3,5-dichlorophenyl)pyridine-based inhibitors, the primary focus of published in vitro research has been on their mechanism of action and binding kinetics to their molecular target, the proprotein convertase furin, rather than on specific ADME parameters. Research has established that these molecules inhibit furin through an induced-fit mechanism. nih.gov
Key in vitro pharmacodynamic findings for this class of compounds include the determination of their inhibitory potency and binding kinetics. For instance, surface plasmon resonance (SPR) experiments have been used to determine the binding and dissociation rates. For a closely related analog, the dissociation from furin was found to be slow, with a residence time (τ) of 92 minutes. nih.gov Another analog also exhibited a slow off-rate, with a residence time of 53.7 minutes. nih.gov This tight binding and slow dissociation are significant for the compound's biological activity.
While these data are critical for understanding the pharmacodynamics of the compound class, specific in vitro ADME data for N-(3,5-dichlorophenyl)pyridine-3-carboxamide, such as Caco-2 permeability, plasma protein binding, or metabolic stability in liver microsomes, are not extensively detailed in the currently available scientific literature.
Table 1: In Vitro Target Binding Kinetics for (3,5-dichlorophenyl)pyridine-based Furin Inhibitors
| Compound Analog | Assay | Parameter | Value |
|---|---|---|---|
| Analog 1 | Surface Plasmon Resonance (SPR) | Dissociation off-rate (k_off) | (1.8 ± 0.6) × 10⁻⁴ s⁻¹ |
| Analog 1 | Surface Plasmon Resonance (SPR) | Residence Time (τ) | 92 min |
| Analog 3 | Surface Plasmon Resonance (SPR) | Dissociation off-rate (k_off) | (3.1 ± 2.2) × 10⁻⁴ s⁻¹ |
| Analog 3 | Surface Plasmon Resonance (SPR) | Residence Time (τ) | 53.7 min |
Data sourced from a study on dichlorophenylpyridine-based molecules. nih.gov
Bioavailability and Pharmacokinetic Profiles in Preclinical Animal Models
The assessment of bioavailability and the characterization of the pharmacokinetic profile in animal models are essential steps to understand how a compound is absorbed and persists in the systemic circulation.
Studies involving a series of (3,5-dichlorophenyl)pyridine-based furin inhibitors have provided initial insights into their in vivo behavior. In a mouse model of bleomycin-induced lung fibrosis, several compounds from this class were reported to have a comparably high bioavailability. nih.gov This finding suggests that these compounds are well-absorbed and reach the systemic circulation effectively after administration.
Specifically, one of the evaluated analogs was noted to be orally available in mice. nih.gov Two other related compounds were administered via intraperitoneal injection in the same study. nih.gov The demonstration of oral availability is a significant milestone in drug development, as it is the preferred route of administration for many therapies. However, detailed quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life for this compound have not been reported in the reviewed literature.
Table 2: Bioavailability of Related (3,5-dichlorophenyl)pyridine-based Compounds in Mice
| Compound Analog | Administration Route | Bioavailability Finding |
|---|---|---|
| Analog 2 | Oral | Orally available in mice. nih.gov |
| Analog 3 | Intraperitoneal | Reported to have comparably high bioavailability. nih.gov |
Metabolic Fate and Biotransformation Pathways
Understanding the metabolic fate of a drug candidate is critical for evaluating its safety and efficacy. Biotransformation, primarily occurring in the liver, can lead to the formation of active or inactive metabolites and is a key determinant of a drug's clearance from the body.
The specific metabolic fate and biotransformation pathways of this compound have not been elucidated in the available scientific literature. There are no published studies detailing its metabolism in preclinical models or identifying its major metabolites. Therefore, the enzymes responsible for its metabolism and the chemical structures of its biotransformation products remain unknown.
Therapeutic Potential of N 3,5 Dichlorophenyl Pyridine 3 Carboxamide Preclinical Perspective
Potential as Antimicrobial Agent
Preclinical data specifically evaluating N-(3,5-dichlorophenyl)pyridine-3-carboxamide as a direct-acting antimicrobial agent against common bacterial or fungal pathogens are not extensively available in the current body of scientific literature. Research into pyridine (B92270) carboxamide derivatives has explored antimicrobial applications; however, these studies often focus on different structural analogues. For instance, related but distinct pyridine compounds have been synthesized and tested against various bacterial strains, including resistant ones, but specific data for this compound remains limited. core.ac.ukmdpi.com
Tuberculosis (TB), particularly its drug-resistant forms like multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), poses a significant global health threat, necessitating the discovery of novel therapeutics. nih.govresearchgate.netresearchgate.net While various novel compounds are under investigation for activity against Mycobacterium tuberculosis, including MDR and XDR strains, specific preclinical studies detailing the efficacy of this compound against these specific pathogens have not been prominently reported. cuni.cz The primary therapeutic mechanism investigated for this class of compounds is not direct antimicrobial action but rather host-targeted therapy, which could have implications for intracellular pathogens.
Potential as Antiviral Agent
The most significant preclinical evidence for the therapeutic potential of this compound class lies in its activity as a broad-spectrum antiviral agent. figshare.com Derivatives of (3,5-dichlorophenyl)pyridine function as potent inhibitors of furin, a host proprotein convertase. nih.govresearchgate.net Furin is essential for the maturation of proteins from a wide range of pathogens, including viruses. By inhibiting this host enzyme, these compounds can prevent viral proteins from becoming functional, thereby halting viral replication. nih.govresearchgate.net
This mechanism has been specifically highlighted for its potential against acute respiratory syndrome coronavirus 2 (SARS-CoV-2). figshare.comnih.gov Preclinical studies have demonstrated that (3,5-dichlorophenyl)pyridine-derived furin inhibitors possess high cellular potency and effective antiviral activity against SARS-CoV-2. nih.govresearchgate.net Researchers have characterized the binding mechanism, showing that these inhibitors induce a significant conformational change in furin's active site, leading to a tight and durable bond. researchgate.netnih.govresearchgate.net This "induced-fit" mechanism is associated with slow off-rate binding kinetics, suggesting a prolonged inhibitory effect. nih.gov The potency of these inhibitors has been quantified in cell-based assays, with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov
Table 1: Preclinical Antiviral Activity of (3,5-dichlorophenyl)pyridine Derivatives
| Compound Class | Target | Mechanism of Action | Key Findings |
|---|
Potential as Anticancer Agent
Furin, the primary target of (3,5-dichlorophenyl)pyridine derivatives, is also implicated in cancer progression. It processes a variety of proteins involved in tumor growth, metastasis, and angiogenesis. researchgate.net Therefore, furin inhibitors are considered a potential therapeutic target in oncology. researchgate.net However, direct preclinical studies evaluating this compound specifically for anticancer activity are not widely documented in the available research. While other pyridine-containing compounds have been investigated as anticancer agents targeting different pathways, such as the WNT/β-catenin pathway, specific data for this compound is lacking. researchgate.netnih.gov
Potential in Inflammatory Diseases
The inhibition of furin by (3,5-dichlorophenyl)pyridine derivatives also has implications for inflammatory diseases. Furin is involved in the activation of transforming growth factor-beta (TGF-β), a key cytokine in fibrosis and inflammation. A preclinical study using a bleomycin-induced lung fibrosis mouse model investigated the efficacy of several (3,5-dichlorophenyl)pyridine-based furin inhibitors. scienceopen.com The results showed that these compounds significantly reduced the production of total TGF-β in the lung, demonstrating a potent anti-inflammatory and anti-fibrotic effect. scienceopen.com
Table 2: Efficacy of Furin Inhibitors in a Lung Fibrosis Model
| Compound Derivative | Administration | Dose | Reduction in Lung TGFβ |
|---|---|---|---|
| Compound 2 | Oral | 10 mg/kg | 75% |
| Compound 3 | Intraperitoneal | 10 mg/kg | 86% |
| Compound 4 | Intraperitoneal | 10 mg/kg | 69% |
Data from a bleomycin-induced lung fibrosis mouse model. scienceopen.com
Potential in Pain Management
The scientific literature contains research on various pyridine derivatives being investigated for analgesic properties, often in conjunction with anti-inflammatory activity. nih.gov However, there is currently no specific preclinical evidence available that evaluates the potential of this compound or its closely related furin-inhibiting analogues in models of acute or chronic pain.
Application in Neglected Communicable Diseases
Neglected communicable diseases, or neglected tropical diseases (NTDs), are a group of infections common in low-income populations. mednexus.org They are caused by a variety of pathogens, including viruses, bacteria, protozoa, and helminths. mednexus.org While the broad-spectrum antiviral potential of this compound derivatives could theoretically extend to viral NTDs, no specific preclinical studies have been published to date that investigate the application of this compound for any of the diseases prioritized by the World Health Organization.
Future Perspectives and Research Directions
Identification of Novel Biological Targets
While research has identified the proprotein convertase furin as a primary target of N-(3,5-dichlorophenyl)pyridine-3-carboxamide and its analogs, a complete understanding of its biological footprint remains to be elucidated. researchgate.netnih.gov Future investigations should prioritize the discovery of additional molecular targets to build a comprehensive profile of the compound's mechanism of action and potential therapeutic applications.
A key avenue for this exploration is the use of unbiased, large-scale screening techniques. Chemical proteomics, for example, can identify direct binding partners in complex biological samples, potentially revealing unexpected interactions. Similarly, genome-wide CRISPR-Cas9 screens could uncover genes and pathways that modulate cellular sensitivity to the compound, thereby pointing to novel targets. Given that different scaffolds based on dichloropyridine and pyridine (B92270) carboxamide have shown activity against other targets, such as the P2X(7) receptor and pathways in Mycobacterium tuberculosis, it is plausible that this compound may possess a broader range of activities than currently known. asm.orgnih.govnih.gov
Optimization Strategies for Improved Druggability and Efficacy
The clinical potential of a compound is intrinsically linked to its "druggability"—a profile encompassing potency, selectivity, and favorable pharmacokinetic properties. For this compound, future research will concentrate on medicinal chemistry efforts to optimize its structure. Detailed structure-activity relationship (SAR) studies are essential to understand how modifications to its core components affect its biological activity. nih.govnih.govmdpi.com
The existing knowledge about its binding mechanism with furin, which involves an induced-fit conformational change, provides a strong foundation for rational, structure-based design. nih.govresearchgate.netresearchgate.net Optimization campaigns will likely explore systematic modifications to the dichlorophenyl ring, the pyridine core, and the carboxamide linker to enhance properties like metabolic stability, solubility, and bioavailability, while maintaining or improving target engagement.
Below is a table outlining potential optimization strategies:
Table 1: Potential Structural Optimization Strategies for this compound| Molecular Scaffold | Proposed Modification | Desired Outcome | Rationale |
|---|---|---|---|
| Dichlorophenyl Ring | Alter halogen substitution (e.g., fluoro, bromo) or position. | Improve selectivity; modulate lipophilicity. | Halogen substitutions are critical for binding affinity and can significantly impact metabolic stability and cell permeability. |
| Pyridine Core | Introduce substituents at other positions on the ring. | Enhance potency; improve solubility. | Modifications to the pyridine ring can alter electronic properties and create new interaction points with the target protein. |
| Carboxamide Linker | Replace with bioisosteres (e.g., sulfonamide, reverse amide). | Increase metabolic stability; improve synthetic accessibility. | The linker region is often susceptible to enzymatic cleavage; bioisosteric replacement can enhance stability while preserving binding geometry. |
| Overall Molecule | Develop prodrugs by adding cleavable moieties. | Improve oral bioavailability and targeted delivery. | A prodrug strategy can overcome poor solubility or permeability, releasing the active compound at the desired site of action. asm.orgnih.gov |
Exploration of Combination Therapies in Preclinical Models
To maximize therapeutic impact and counteract potential resistance mechanisms, exploring this compound in combination with other therapeutic agents is a critical future direction. Given that its known target, furin, is implicated in cancer and viral diseases, combination studies in these areas are particularly relevant. researchgate.net Preclinical studies have shown that combining targeted inhibitors, such as kinase inhibitors, with standard-of-care treatments like chemotherapy or immunotherapy can lead to synergistic effects. nih.gov This principle can be applied to this compound.
Preclinical evaluation in relevant cell culture and animal models would be necessary to identify synergistic or additive interactions and to establish the molecular basis for any enhanced efficacy.
Table 2: Potential Combination Therapies for Preclinical Exploration
| Combination Class | Disease Context | Scientific Rationale |
|---|---|---|
| Antiviral Agents | Viral Infections (e.g., SARS-CoV-2) | Furin is involved in the proteolytic activation of viral spike proteins; combining a furin inhibitor with a direct-acting antiviral could create a powerful multi-pronged attack. nih.govfigshare.com |
| Cytotoxic Chemotherapy | Cancer | A furin inhibitor may interfere with the processing of proteins involved in tumor growth and metastasis, potentially sensitizing cancer cells to the effects of traditional chemotherapy. |
| Targeted Kinase Inhibitors | Cancer | Combining inhibitors of different critical pathways (e.g., furin-mediated protein maturation and signal transduction pathways) can prevent compensatory signaling and overcome drug resistance. nih.gov |
| Immune Checkpoint Inhibitors | Cancer | Modulating the tumor microenvironment by inhibiting furin could potentially enhance the efficacy of immunotherapies that rely on a robust anti-tumor immune response. nih.gov |
Development of Advanced Preclinical Models for Efficacy Evaluation
The translation of preclinical findings to clinical success depends heavily on the predictive power of the models used. Future efficacy testing of this compound and its optimized analogs should move beyond traditional 2D cell cultures and utilize more physiologically relevant systems. nih.gov
Advanced models such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) are at the forefront of this effort. nih.govnih.gov PDOs are 3D cultures that recapitulate the cellular heterogeneity and architecture of the original patient tumor, offering a superior platform for assessing drug response. nih.govnih.govamegroups.org PDX models, created by implanting patient tumor tissue into immunodeficient mice, maintain the genomic and histological characteristics of the parent tumor and are considered a high-fidelity model for in vivo efficacy studies. nih.govaacrjournals.org Employing these models will provide more robust and clinically relevant data to guide the compound's development.
Computational and AI-Driven Drug Discovery Approaches
Computational chemistry and artificial intelligence (AI) are poised to significantly accelerate the development of drugs based on the this compound scaffold. nih.gov Existing computational studies have already provided valuable insights into its binding mode. researchgate.netresearchgate.net The discovery of an induced-fit binding mechanism opens new avenues for more sophisticated structure-based computational design. nih.govscienceopen.com
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(3,5-dichlorophenyl)pyridine-3-carboxamide derivatives?
Answer:
The compound can be synthesized via solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy . Key steps include:
- Resin selection : Wang resin (1% DVB) for free C-terminal carboxyl group peptides.
- Coupling agents : TCTU (tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-diisopropylethylamine) as a base for amide bond formation.
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Monitoring : Kaiser test to confirm complete deprotection and coupling efficiency.
Yield optimization requires 4 equivalents of amino acid pre-activated in DMF for 10 minutes before coupling for 2 hours at room temperature .
Advanced: How do coupling agent choices impact the efficiency of N-(3,5-dichlorophenyl)carboxamide incorporation into peptides?
Answer:
Coupling agents like TCTU demonstrate higher reactivity compared to HBTU due to improved activation kinetics, reducing side reactions and improving yields. For example:
- TCTU achieves near-quantitative coupling yields (~100%) in peptide synthesis, while HBTU may require extended reaction times.
- Activation with DIPEA (1.05 equivalents) in DMF ensures optimal proton scavenging, critical for preventing racemization.
- Methodological tip : Use TCTU for sterically hindered residues or bulky N-(3,5-dichlorophenyl) derivatives to minimize incomplete coupling .
Basic: What analytical techniques are essential for characterizing N-(3,5-dichlorophenyl)carboxamide derivatives?
Answer:
- HPLC : To assess purity using reverse-phase columns (C18) with gradients of acetonitrile/water + 0.1% TFA.
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (e.g., C₁₃H₁₃Cl₂N₃O₃, MW 330.17).
- Optical rotation : To determine enantiomeric purity, particularly for chiral centers introduced during synthesis.
- Melting point analysis : Consistency in melting points (e.g., recrystallized from ethanol) indicates compound stability .
Advanced: How can researchers design studies to evaluate CYP-mediated metabolic interactions of N-(3,5-dichlorophenyl) derivatives?
Answer:
- Animal models : Administer acetone (a CYP inducer) prior to N-(3,5-dichlorophenyl)succinimide (NDPS) in rodents. Measure:
- Blood urea nitrogen (BUN) and kidney weight to assess nephrotoxicity.
- Hepatic microsomal activity : Quantify CYP enzyme induction via spectrophotometric assays (e.g., cytochrome P450 content).
- Dosage : Use 581 mg/kg acetone to potentiate NDPS toxicity, while lower doses (e.g., 250 ppm) may not show significant effects.
- Controls : Co-administer CYP inhibitors (e.g., ketoconazole) to isolate enzyme-specific pathways .
Basic: What in vivo parameters are critical for assessing renal toxicity of N-(3,5-dichlorophenyl) compounds?
Answer:
- Urine analysis : Volume, protein content, and organic ion uptake (e.g., p-aminohippurate transport in kidney slices).
- Histopathology : Renal tubular necrosis or glomerular damage via H&E staining.
- Biomarkers : Serum creatinine and BUN levels as indicators of glomerular filtration rate (GFR).
- Dose-response : Monitor thresholds for toxicity; e.g., acetone pretreatment exacerbates NDPS-induced renal weight gain .
Advanced: What strategies improve solid-phase synthesis yields for peptides containing N-(3,5-dichlorophenyl) moieties?
Answer:
- Resin loading : Optimize resin substitution (e.g., 0.5 mmol/g) to prevent steric crowding.
- Temperature control : Conduct couplings at room temperature to balance reactivity and side reactions.
- Deprotection efficiency : Extend piperidine treatment (30 minutes) for bulky groups.
- Real-time monitoring : Use LC-MS after each coupling step to identify incomplete reactions early.
- Scalability : Transition from HBTU to TCTU for large-scale synthesis to reduce costs and time .
Basic: How do structural modifications of N-(3,5-dichlorophenyl) derivatives influence fungicidal activity?
Answer:
- Core structure : The dichlorophenyl group enhances lipophilicity, improving membrane penetration.
- Substituent effects : Isopropyl groups (e.g., in iprodione) increase stability against metabolic degradation.
- Bioactivity assays : Compare EC₅₀ values against Botrytis cinerea or Sclerotinia sclerotiorum in agar plate assays.
- SAR (Structure-Activity Relationship) : Cyclopropane dicarboximide derivatives (e.g., procymidone) show broader antifungal spectra than pyridine-based analogs .
Advanced: What computational methods predict the crystal packing of N-(3,5-dichlorophenyl)sulfonamide derivatives?
Answer:
- X-ray crystallography : Determine dihedral angles between aromatic rings (e.g., 57.0° in N35DCPBSA) to assess steric effects.
- Hydrogen bonding networks : Analyze N–H⋯O interactions (2.06–2.12 Å) using Mercury software.
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to correlate with experimental bond lengths.
- Packing simulations : Use Materials Studio to model unit cell parameters and predict solubility .
Basic: How is enantiomeric purity evaluated for N-(3,5-dichlorophenyl)carboxamide analogs?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm for D/L-Ala derivatives.
- NMR spectroscopy : Diastereomeric salt formation with chiral shift reagents (e.g., Eu(hfc)₃) .
Advanced: What mechanistic insights explain the synergistic toxicity between acetone and N-(3,5-dichlorophenyl) compounds?
Answer:
- CYP induction : Acetone upregulates CYP2E1 and CYP2B1/2 isoforms, enhancing bioactivation of NDPS to nephrotoxic intermediates.
- Reactive metabolites : Chlorophenyl radicals generated via CYP-mediated oxidation cause oxidative stress in renal tubules.
- Experimental validation : Microsomal incubations with NADPH and LC-MS/MS detection of reactive intermediates (e.g., dichlorophenyl epoxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
